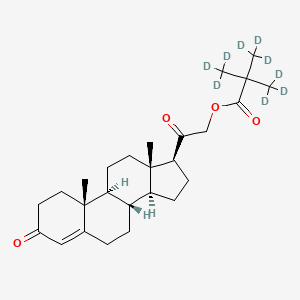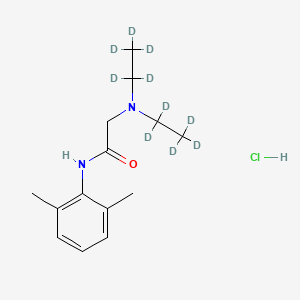
Givinostat impurity 1-d10 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Givinostat impurity 1-d10 (hydrochloride) is a deuterium-labeled derivative of Givinostat impurity 1 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the development and quantitation of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Givinostat impurity 1-d10 (hydrochloride) involves the incorporation of deuterium into the parent compound, Givinostat impurity 1 hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Givinostat impurity 1 hydrochloride are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The resulting compound is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods
Industrial production of Givinostat impurity 1-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Givinostat impurity 1 hydrochloride are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Givinostat impurity 1-d10 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Givinostat impurity 1-d10 (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: The compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: It helps in studying the metabolic pathways and identifying metabolites of pharmaceuticals.
Drug Development: The compound is used in the development of new drugs, particularly in optimizing their pharmacokinetic properties.
Biological Research: It is employed in various biological studies to investigate the effects of deuterium incorporation on biological systems.
Mécanisme D'action
The mechanism of action of Givinostat impurity 1-d10 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium incorporation can affect the pharmacokinetics and metabolism of the parent compound. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in drug metabolism.
Metabolic Pathways: It can alter metabolic pathways by affecting the rate of metabolic reactions.
Pharmacokinetic Modulation: Deuterium incorporation can modulate the pharmacokinetic properties of the parent compound, leading to changes in absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Givinostat impurity 1 hydrochloride: The parent compound without deuterium incorporation.
Other Deuterium-Labeled Compounds: Similar compounds with deuterium incorporation, such as deuterium-labeled metabolites of other drugs.
Uniqueness
Givinostat impurity 1-d10 (hydrochloride) is unique due to its deuterium incorporation, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in drug development and metabolic studies .
Propriétés
Formule moléculaire |
C16H20ClNO2 |
|---|---|
Poids moléculaire |
303.85 g/mol |
Nom IUPAC |
6-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]naphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-3-17(4-2)11-12-5-6-14-10-15(16(18)19)8-7-13(14)9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H/i1D3,2D3,3D2,4D2; |
Clé InChI |
VRAJCTMYLKCSRB-MFMGRUKYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canonique |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


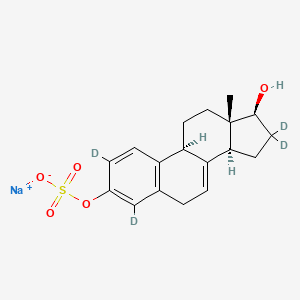
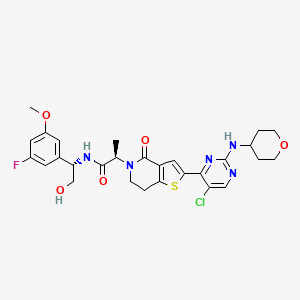
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
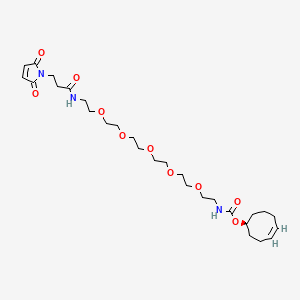
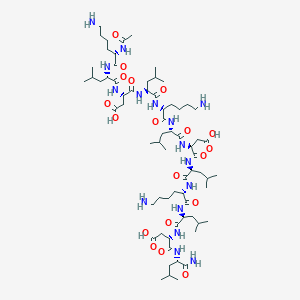
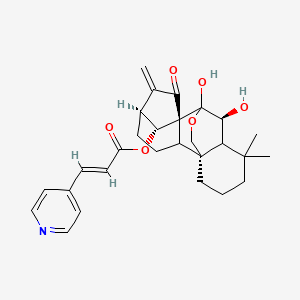
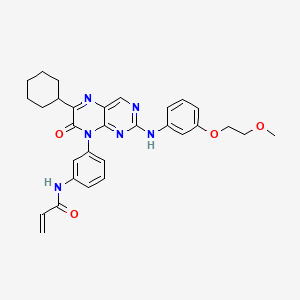
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)




